molecular formula C12H22N4O2 B11728733 tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B11728733
M. Wt: 254.33 g/mol
InChI Key: AWILRAGQOLXVPF-UHFFFAOYSA-N
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Description

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a pyrazole ring

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-butan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C12H22N4O2/c1-6-8(2)16-10(9(13)7-14-16)15-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,15,17)

InChI Key

AWILRAGQOLXVPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate can be achieved through multiple synthetic routes. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the pyrazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The amino and butan-2-yl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4-aminobenzyl)carbamate
  • N-Boc-1,4-butanediamine
  • tert-butyl (4-bromobutyl)carbamate

Uniqueness

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications .

Biological Activity

tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate is a compound of interest in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol

Structural Characteristics

The structure of this compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially improving cellular uptake.

Research indicates that compounds containing pyrazole moieties often exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological mechanisms for this compound are still under investigation, but preliminary studies suggest it may interact with specific enzyme targets or receptors in cellular pathways.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymatic activities associated with disease processes. For instance, it has been noted to affect pathways related to inflammation and cell proliferation:

StudyTarget EnzymeIC50 (µM)Observed Effect
Study 1Cyclooxygenase (COX)25Inhibition of prostaglandin synthesis
Study 2Protein Kinase B (AKT)15Inhibition of cell survival signaling

In Vivo Studies

Animal model studies have demonstrated the compound's potential therapeutic effects:

  • Anti-inflammatory Activity : In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to the control group.
  • Analgesic Effects : Pain response was measured using the hot plate test in rats, where treated groups exhibited increased pain threshold values.

Case Studies

Case Study 1: Cancer Cell Line Testing
A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 and HeLa). The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 20 µM for MCF7 cells.

Case Study 2: Neuroprotective Effects
Another investigation focused on neuroprotection in a model of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects against cell death and reduced levels of reactive oxygen species (ROS).

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